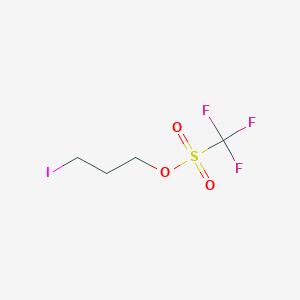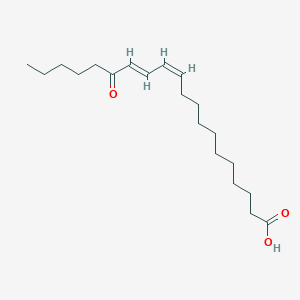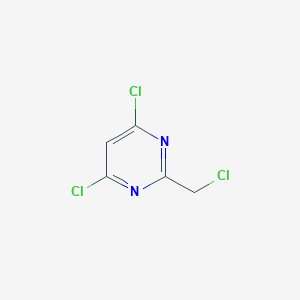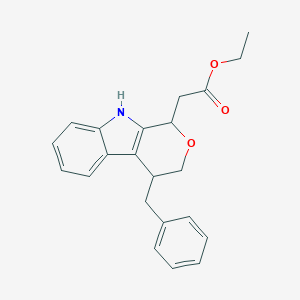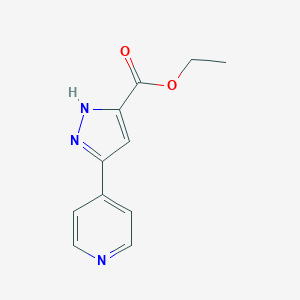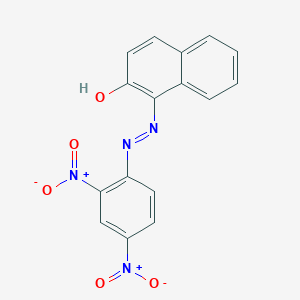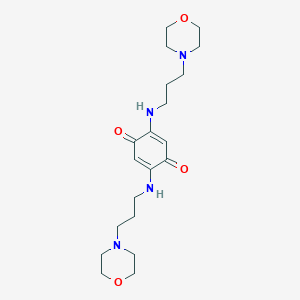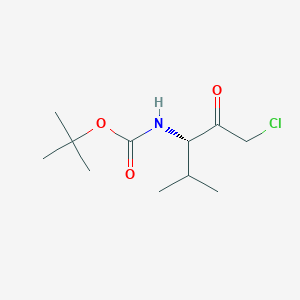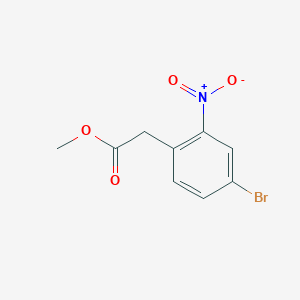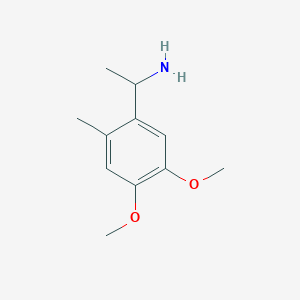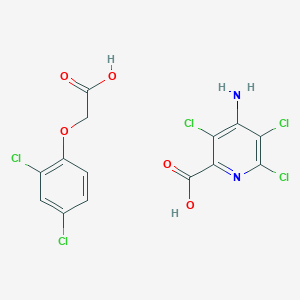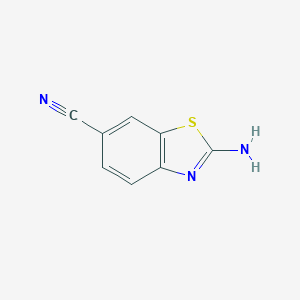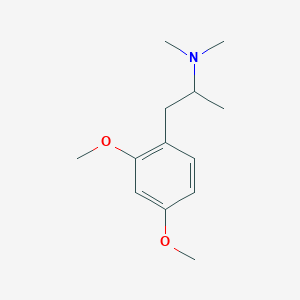
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine, commonly known as DMMDA, is a chemical compound belonging to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
DMMDA has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Mecanismo De Acción
DMMDA acts as a serotonin and dopamine releaser, which means that it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which means that it inhibits the breakdown of these neurotransmitters. The combined effect of increased release and decreased breakdown of serotonin and dopamine may contribute to DMMDA's therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its analgesic effects. DMMDA has been shown to have a low toxicity profile and a high therapeutic index, which means that it has a wide therapeutic window and a low risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA has several advantages for lab experiments, including its high purity and low toxicity profile. However, it also has several limitations, including its limited availability and potential legal restrictions on its use.
Direcciones Futuras
There are several future directions for further research on DMMDA. These include studying its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to determine the optimal dosage and administration of DMMDA for therapeutic use. Additionally, more research is needed to understand the long-term effects of DMMDA on the brain and body.
Métodos De Síntesis
DMMDA can be synthesized through various methods, including the reduction of 2,4-dimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride, or the reductive amination of 2,4-dimethoxyphenylacetone with dimethylamine. The purity of the synthesized DMMDA can be determined through gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
102145-22-2 |
|---|---|
Nombre del producto |
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine |
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-6-7-12(15-4)9-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
Clave InChI |
ZJXZIOOUNIATPP-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
SMILES canónico |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
Sinónimos |
2,4-dimethoxy-N,N-dimethylphenylisopropylamine 2,4-DNNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




